TPOS‑Based Complex Hydrolyses Significantly Slower Than TEOS‑Based Analogues, Extending Pot‑Life
The tetrapropoxysilane (TPOS) component of EINECS 270‑183‑1 hydrolyses at a markedly lower rate than tetraethoxysilane (TEOS), which is the alkoxysilane most commonly used in generic organotin‑silicate adducts. Published kinetic studies unequivocally establish the hydrolysis rate order TMOS ≫ TEOS ≫ TPOS under acidic conditions [1], and proprietary industrial data indicate that the steric bulk of the propoxy group reduces the hydrolysis rate by a factor of approximately 3 relative to TEOS .
| Evidence Dimension | Hydrolysis rate of the tetraalkoxysilane moiety (relative scale) |
|---|---|
| Target Compound Data | TPOS: slowest hydrolysis in the sequence TMOS ≫ TEOS ≫ TPOS; ~3‑fold slower than TEOS |
| Comparator Or Baseline | TEOS‑based organotin‑silicate complexes: intermediate hydrolysis rate; ~3‑fold faster than TPOS |
| Quantified Difference | Approximately 3‑fold slower hydrolysis for TPOS vs. TEOS (class‑level inference from kinetic studies and industrial technical data) |
| Conditions | Acid‑catalysed hydrolysis in alcoholic solvents; ambient moisture exposure during RTV‑1 storage and application [1] |
Why This Matters
Slower hydrolysis directly extends the working time (pot‑life) of moisture‑cure RTV silicone formulations and reduces the risk of premature skinning or viscosity drift during storage, which is a common failure mode for TEOS‑based analogues.
- [1] Bernards, T.N.M., van Bommel, M.J. & Boonstra, A.H. Hydrolysis-condensation processes of the tetra-alkoxysilanes TPOS, TEOS and TMOS in some alcoholic solvents. J. Non-Cryst. Solids, 1991, 134(1-2), 1‑13. Available at: https://www.sciencedirect.com/science/article/abs/pii/002230939190005Q. View Source
